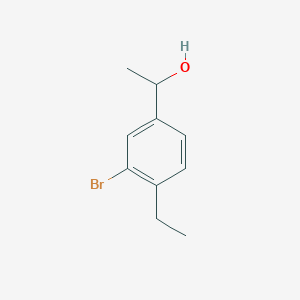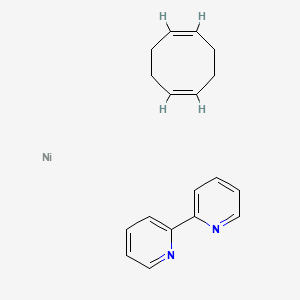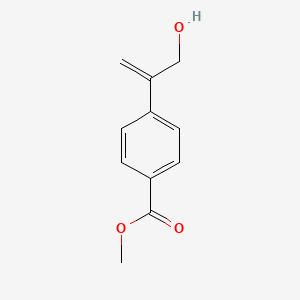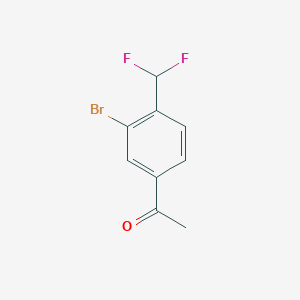
1-(3-Bromo-4-ethylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-4-ethylphenyl)ethanol is an organic compound that belongs to the class of phenyl ethanol derivatives It is characterized by the presence of a bromine atom at the third position and an ethyl group at the fourth position on the phenyl ring, with an ethanol group attached to the first position
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-ethylphenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of 4-ethylphenyl ethanol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide. The reaction is carried out at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for efficient production.
化学反应分析
Types of Reactions: 1-(3-Bromo-4-ethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: 1-(3-Bromo-4-ethylphenyl)ethanone.
Reduction: 1-(4-Ethylphenyl)ethanol.
Substitution: 1-(3-Azido-4-ethylphenyl)ethanol.
科学研究应用
1-(3-Bromo-4-ethylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of 1-(3-Bromo-4-ethylphenyl)ethanol involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
1-(4-Bromophenyl)ethanol: Similar structure but lacks the ethyl group at the fourth position.
1-(3-Chloro-4-ethylphenyl)ethanol: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromo-4-methylphenyl)ethanol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 1-(3-Bromo-4-ethylphenyl)ethanol is unique due to the specific positioning of the bromine and ethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C10H13BrO |
|---|---|
分子量 |
229.11 g/mol |
IUPAC 名称 |
1-(3-bromo-4-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO/c1-3-8-4-5-9(7(2)12)6-10(8)11/h4-7,12H,3H2,1-2H3 |
InChI 键 |
XPWXNLDSBKYRDG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)C(C)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[2,4'-Bipyridine]-5-carboxamide](/img/structure/B13128285.png)







